molecular formula C8H13BrN2O2 B2431914 5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide CAS No. 1215466-71-9

5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide

Cat. No. B2431914
CAS RN: 1215466-71-9
M. Wt: 249.108
InChI Key: XQFQPBIFTDVDSY-UHFFFAOYSA-N
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Description

5-Piperidin-4-yl-1,2-oxazol-3-one;hydrobromide, also known as POH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. POH is a heterocyclic compound that contains a piperidine ring and an oxazolone ring. The hydrobromide salt of POH is a white crystalline powder that is soluble in water and has a molecular weight of 318.2 g/mol.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 5-Piperidin-4-yl-1,2-oxazol-3-one, particularly those containing a piperidine ring, exhibit notable antimicrobial properties. A study by Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives with a piperidine or pyrrolidine ring and found them to have strong antimicrobial activity. They conducted a structure–activity study to assess the antimicrobial effects of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).

Serotonin Receptor Antagonism

In the domain of neuroscience, derivatives of 5-Piperidin-4-yl-1,2-oxazol-3-one have been investigated for their potential as serotonin receptor antagonists. Watanabe et al. (1992) prepared a series of compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group, which demonstrated significant 5-HT2 receptor antagonist activity. This research contributes to understanding the role of these compounds in modulating serotonin-related pathways (Watanabe et al., 1992).

Pharmacological Activity

The pharmacological characteristics of piperidine derivatives, including those related to 5-Piperidin-4-yl-1,2-oxazol-3-one, were investigated by Parchenko et al. (2013). They studied the blood biochemical parameters in different groups of animals and found high pharmacological activity, suggesting the potential of these substances for use as hepatoprotective agents and in treating metabolic disorders (Parchenko, Parhomenko, & Izdepsky, 2013).

Corrosion Inhibition

In the field of material science, Kaya et al. (2016) explored the use of piperidine derivatives for corrosion inhibition on iron surfaces. Their quantum chemical calculations and molecular dynamics simulations demonstrated the effective adsorption and inhibition properties of these compounds, indicating their potential application in corrosion prevention (Kaya et al., 2016).

properties

IUPAC Name

5-piperidin-4-yl-1,2-oxazol-3-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQPBIFTDVDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=O)NO2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215466-71-9
Record name 5-(piperidin-4-yl)-1,2-oxazol-3-ol hydrobromide
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